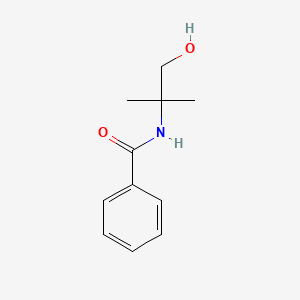![molecular formula C16H14N3NiO3- B2473107 [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel CAS No. 264921-97-3](/img/structure/B2473107.png)
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is a coordination compound featuring nickel as the central metal ion This compound is notable for its complex structure, which includes a pyridylcarboxamido group and a glycinato ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel typically involves the reaction of nickel salts with ligands that contain both pyridyl and carboxamido groups. One common method involves the following steps:
Ligand Preparation: The ligand, 2-(2-pyridylcarboxamido)phenyl, is synthesized through the reaction of 2-aminopyridine with 2-carboxybenzaldehyde under acidic conditions.
Complex Formation: The prepared ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base like sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Purification: The resulting complex is purified through recrystallization from a suitable solvent, often yielding a light yellow to brown crystalline product.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can change its oxidation state and alter its coordination environment.
Reduction: Reduction reactions can also occur, potentially converting nickel(II) to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions are common, where the pyridylcarboxamido or glycinato ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as phosphines, amines, or other chelating agents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nickel(III) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions would result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biomolecules. It has been investigated for its ability to bind to DNA and proteins, which could have implications for drug design and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly those targeting metal-dependent enzymes or pathways.
Industry
In industry, this compound could be used in the development of new materials, such as metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism by which [N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel exerts its effects involves its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The pyridylcarboxamido and glycinato ligands provide stability and specificity to the complex, allowing it to interact selectively with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]copper: Similar structure but with copper as the central metal ion.
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]zinc: Zinc-based analogue with comparable coordination properties.
Uniqueness
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel is unique due to the specific electronic and catalytic properties imparted by the nickel center. Compared to its copper and zinc analogues, the nickel complex often exhibits different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Propiedades
Número CAS |
264921-97-3 |
|---|---|
Fórmula molecular |
C16H14N3NiO3- |
Peso molecular |
354.99 g/mol |
Nombre IUPAC |
[2-[N-(carboxymethyl)-C-methylcarbonimidoyl]phenyl]-(pyridine-2-carbonyl)azanide;nickel |
InChI |
InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/p-1 |
Clave InChI |
FWLGSJHKMDCFKF-UHFFFAOYSA-M |
SMILES |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
SMILES canónico |
CC(=NCC(=O)O)C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)
![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![8-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2473035.png)
![3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473038.png)


![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(methoxymethyl)phenyl]propanamide](/img/structure/B2473047.png)
